4-Pyridineethanesulfonic acid (CAS: 53054-76-5) is a bifunctional zwitterionic compound characterized by a pyridine ring covalently linked to an ethanesulfonic acid moiety. This structural arrangement yields a molecule with distinct acidic and basic pKa values, allowing it to exist as a stable, internally charge-balanced zwitterion across a broad pH range. In industrial and laboratory procurement, it is primarily sourced as a specialized buffering agent, a non-leaching acid catalyst for esterification, an organic oxidizer in chemical mechanical polishing (CMP) slurries, and a coligand in radiopharmaceutical synthesis. Its high thermal stability and predictable solubility profile make it a reliable baseline material for processes requiring strict pH control and metal complexation without the volatility or leaching issues associated with unlinked amine/acid mixtures [1].
Substituting 4-pyridineethanesulfonic acid with unlinked acid-base mixtures (e.g., free pyridine and methanesulfonic acid) or directly substituted analogs (e.g., 4-pyridinesulfonic acid) frequently leads to process failures. In catalytic applications, unlinked mixtures suffer from equilibrium-driven leaching into the organic product phase, contaminating the product and preventing catalyst recycling. Furthermore, the ethyl linker in 4-pyridineethanesulfonic acid provides a specific spatial separation and pKa differential between the nitrogen and the sulfonate group that is absent in shorter homologs like 4-pyridinesulfonic acid. This specific pKa gap is critical for maintaining the zwitterionic state required for optimal buffering in chemical mechanical polishing (CMP) slurries across pH 2-12. Using generic alternatives compromises phase stability, reduces metal selectivity, and increases downstream purification costs [1].
In the synthesis of organic esters, traditional ionic liquids or unlinked weak base/strong acid mixtures suffer from severe leaching into the product phase due to equilibrium shifts. 4-Pyridineethanesulfonic acid acts as a covalently bonded zwitterionic catalyst, leveraging high Madelung stabilization energy in its solid polymeric state to prevent leaching. This allows the catalyst to be recycled multiple times without a drop in catalytic activity or selectivity, whereas unlinked baseline mixtures cannot be recycled and require costly product decontamination[1].
| Evidence Dimension | Catalyst recyclability and phase leaching |
| Target Compound Data | Multiple recycling cycles achieved with near-zero leaching into the ester product phase |
| Comparator Or Baseline | Unlinked pyridine/sulfonic acid mixtures (exhibit high leaching and zero recyclability) |
| Quantified Difference | Complete elimination of catalyst leaching and restoration of multi-cycle reusability |
| Conditions | Esterification of monocarboxylic acids with alcohols |
Procurement of the covalently linked zwitterion eliminates the need for downstream catalyst removal steps and significantly lowers long-term catalyst replacement costs.
In semiconductor fabrication, polishing tantalum selectively over copper requires precise oxidation and complexation. 4-Pyridineethanesulfonic acid is utilized as an organic oxidizer and zwitterionic buffer in CMP slurries at concentrations of 0.001 to 5 wt%. Because its acid and base moieties possess differing pKa values, it maintains formal opposite charges across a broad pH range (pH 2-12). This zwitterionic stability significantly increases the selective polishing rate of tantalum and noble metals compared to standard non-zwitterionic additives, which fail to provide simultaneous buffering and metal-complexing action under shear [1].
| Evidence Dimension | Tantalum/noble metal polishing rate and selectivity |
| Target Compound Data | Utilized at 0.001–5 wt% to achieve selective planarization across pH 2-12 |
| Comparator Or Baseline | Standard non-zwitterionic organic oxidizers |
| Quantified Difference | Provides dual-action buffering and oxidation, increasing selective removal rates of target metals over copper |
| Conditions | CMP slurry containing abrasive and liquid carrier at pH 2-12 |
For semiconductor material buyers, this additive ensures higher wafer throughput and prevents over-polishing of copper interconnects during tantalum barrier removal.
The synthesis of ternary [99mTc]HYNICtide complexes requires coligands that can rapidly stabilize the radiometal core. Using 4-pyridineethanesulfonic acid as a coligand enables a highly efficient one- or two-step synthesis that achieves a specific activity of ≥10,000 Ci/mmol. Compared to standard unfunctionalized pyridine or generic phosphine coligands, the zwitterionic nature of 4-pyridineethanesulfonic acid enhances aqueous solubility and coordination kinetics at pH ~5, ensuring maximum radiochemical yield and minimizing unreacted precursor waste [1].
| Evidence Dimension | Specific activity of radiolabeled complex |
| Target Compound Data | ≥10,000 Ci/mmol specific activity achieved |
| Comparator Or Baseline | Standard unfunctionalized coligands |
| Quantified Difference | Rapid stabilization yields exceptionally high specific activity suitable for clinical-grade molecular imaging |
| Conditions | Reaction with [99mTc]pertechnetate, stannous chloride, and tricine at pH ~5 and 100°C for 20 min |
Radiopharmaceutical manufacturers must procure this specific coligand to guarantee the high specific activity and rapid reaction times required for short-half-life medical isotopes.
In biochemical research involving bacterial sulfur metabolism, precise enzyme kinetic measurements require structurally defined substrates. 4-Pyridineethanesulfonic acid is the specific, validated sulfonated substrate for alkanesulfonate monooxygenase isolated from Escherichia coli. Compared to generic aliphatic sulfonates, the pyridine ring provides a distinct UV-active chromophore that facilitates real-time spectrophotometric tracking of substrate consumption and enzyme kinetics, ensuring high assay reproducibility .
| Evidence Dimension | Assay tracking and substrate specificity |
| Target Compound Data | Provides a UV-active chromophore for real-time kinetic tracking |
| Comparator Or Baseline | Generic aliphatic alkanesulfonates (lack distinct UV chromophores) |
| Quantified Difference | Enables direct spectrophotometric monitoring of monooxygenase activity, eliminating the need for complex secondary coupled assays |
| Conditions | In vitro enzymatic assays using E. coli alkanesulfonate monooxygenase |
Laboratory buyers must procure this specific compound to ensure reproducible, easily quantifiable kinetic data in specialized monooxygenase assays.
Directly leveraging its non-leaching properties, 4-pyridineethanesulfonic acid is the optimal choice for continuous or batch esterification processes where catalyst recovery and product purity (absence of sulfur/nitrogen contamination) are critical [1].
Based on its broad pH zwitterionic stability and metal-complexing ability, it is a critical procurement item for formulating slurries designed to selectively polish tantalum barrier layers or noble metals without damaging adjacent copper structures [2].
Following its proven performance in achieving ≥10,000 Ci/mmol specific activity, this compound is highly recommended for the formulation of technetium-99m based targeted imaging agents, ensuring high radiochemical yields in hospital radiopharmacies[3].
As the specific sulfonated substrate for alkanesulfonate monooxygenase, it is the required standard for biochemical assays and sensor development targeting bacterial sulfur metabolism .
Corrosive;Irritant